3-[(5-methyl-1,2-oxazol-3-yl)amino]-2-phenyl-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5-methyl-1,2-oxazol-3-yl)amino]-2-phenyl-1H-inden-1-one is a compound that features an indene core structure substituted with a phenyl group and an oxazole moiety
Mechanism of Action
Target of Action
It’s known that 3-amino-5-methylisoxazole, a related compound, is a major intermediate formed during sulfamethoxazole biodegradation .
Mode of Action
It’s known that 3-amino-5-methylisoxazole interacts with pyruvic acid derivatives in a way that only the nh2-nucleophilic center of 3-amino-5-methylisoxazole takes part in the heterocyclizations .
Biochemical Pathways
It’s known that 3-amino-5-methylisoxazole, a related compound, is involved in the biodegradation pathway of sulfamethoxazole .
Result of Action
It’s known that 3-amino-5-methylisoxazole, a related compound, is used in the synthesis of various compounds with potential mosquito larvicidal activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-methyl-1,2-oxazol-3-yl)amino]-2-phenyl-1H-inden-1-one typically involves the formation of the oxazole ring followed by its attachment to the indene core. One common method involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The reaction conditions often require room temperature for the initial cyclization, followed by oxidation to form the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of manganese dioxide as a heterogeneous reagent in flow processes has been reported to improve the safety and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(5-methyl-1,2-oxazol-3-yl)amino]-2-phenyl-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized using reagents such as manganese dioxide.
Substitution: Electrophilic aromatic substitution can occur at the phenyl ring, especially in the presence of electron-donating groups.
Reduction: The compound can be reduced under specific conditions to modify the oxazole ring or the indene core.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and other oxidizing agents.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring typically yields oxazole derivatives, while substitution reactions can yield a variety of substituted indene derivatives .
Scientific Research Applications
3-[(5-methyl-1,2-oxazol-3-yl)amino]-2-phenyl-1H-inden-1-one has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
Uniqueness
3-[(5-methyl-1,2-oxazol-3-yl)amino]-2-phenyl-1H-inden-1-one is unique due to its combination of an indene core with an oxazole ring, which imparts distinct chemical and biological properties. This combination allows for diverse applications in medicinal chemistry and materials science, setting it apart from other oxazole-containing compounds .
Properties
IUPAC Name |
3-[(5-methyl-1,2-oxazol-3-yl)amino]-2-phenylinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c1-12-11-16(21-23-12)20-18-14-9-5-6-10-15(14)19(22)17(18)13-7-3-2-4-8-13/h2-11H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBYKCZRFXJFAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC2=C(C(=O)C3=CC=CC=C32)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.